molecular formula C6H14ClNO5 B14343600 N-tert-butylacetamide;perchloric acid CAS No. 96426-89-0

N-tert-butylacetamide;perchloric acid

Cat. No.: B14343600
CAS No.: 96426-89-0
M. Wt: 215.63 g/mol
InChI Key: HNCHGHBZSFIMAW-UHFFFAOYSA-N
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Description

N-tert-butylacetamide: is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.1735 g/mol . It is also known by other names such as tert-butylacetamide and acetamide, N-(1,1-dimethylethyl)- . This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of an acetamide moiety.

Perchloric acid: , with the chemical formula HClO4 , is a strong acid commonly used in various chemical reactions. It is known for its powerful oxidizing properties and is often used in analytical chemistry and industrial applications.

Preparation Methods

N-tert-butylacetamide: can be synthesized through several methods. One common method involves the reaction of tert-butylamine with acetic anhydride or acetyl chloride under controlled conditions . Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Perchloric acid: is typically produced by the reaction of sodium perchlorate with hydrochloric acid . This reaction yields perchloric acid and sodium chloride as a byproduct.

Chemical Reactions Analysis

N-tert-butylacetamide: undergoes various chemical reactions, including:

Perchloric acid: is a strong oxidizing agent and can react with various organic and inorganic compounds. It is often used in oxidation reactions and as a catalyst in certain chemical processes.

Scientific Research Applications

N-tert-butylacetamide: has several applications in scientific research:

Perchloric acid: is widely used in analytical chemistry for the preparation of perchlorate salts and in the determination of various metal ions. It is also used in the production of explosives and rocket propellants due to its strong oxidizing properties.

Mechanism of Action

The mechanism of action of N-tert-butylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action include hydrolysis , oxidation , and substitution reactions .

Perchloric acid: exerts its effects through its strong oxidizing properties. It can oxidize various organic and inorganic compounds, leading to the formation of new products. The molecular targets of perchloric acid include electron-rich species that can undergo oxidation.

Comparison with Similar Compounds

N-tert-butylacetamide: can be compared with other similar compounds, such as:

The uniqueness of N-tert-butylacetamide lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and stability in various chemical reactions.

Properties

CAS No.

96426-89-0

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

IUPAC Name

N-tert-butylacetamide;perchloric acid

InChI

InChI=1S/C6H13NO.ClHO4/c1-5(8)7-6(2,3)4;2-1(3,4)5/h1-4H3,(H,7,8);(H,2,3,4,5)

InChI Key

HNCHGHBZSFIMAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)C.OCl(=O)(=O)=O

Origin of Product

United States

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